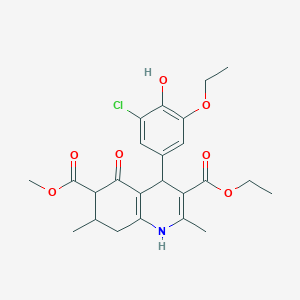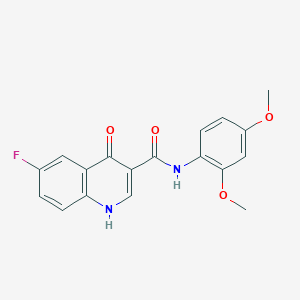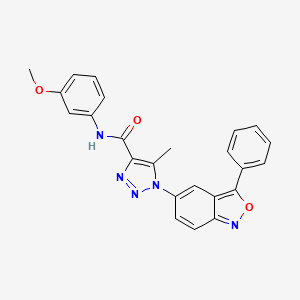![molecular formula C22H15F6N3O6S B14999672 3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B14999672.png)
3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[4-(trifluoromethoxy)phenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[4-(trifluoromethoxy)phenyl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining a benzodioxole ring, a pyrimidine ring with a trifluoromethyl group, and a sulfonyl group linked to a propanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[4-(trifluoromethoxy)phenyl]propanamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is often constructed via a condensation reaction involving a suitable amine and a trifluoromethyl-substituted aldehyde.
Sulfonylation: The sulfonyl group is introduced through a sulfonyl chloride reagent under basic conditions.
Coupling Reactions: The final coupling of the benzodioxole and pyrimidine rings with the sulfonyl group and the propanamide moiety is achieved through amide bond formation using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
化学反应分析
Types of Reactions
3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[4-(trifluoromethoxy)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, 3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[4-(trifluoromethoxy)phenyl]propanamide is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, this compound may find applications in the development of new materials with unique properties, such as advanced polymers or coatings.
作用机制
The mechanism of action of 3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[4-(trifluoromethoxy)phenyl]propanamide involves its interaction with specific molecular targets. The compound’s sulfonyl group can form strong interactions with protein residues, potentially inhibiting enzyme activity or modulating receptor function. The trifluoromethyl and trifluoromethoxy groups enhance its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
相似化合物的比较
Similar Compounds
- 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
- 4-benzo(1,3)dioxol-5-yl-butan-2-one
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
Compared to similar compounds, 3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[4-(trifluoromethoxy)phenyl]propanamide stands out due to its combination of a benzodioxole ring, a pyrimidine ring with a trifluoromethyl group, and a sulfonyl group
属性
分子式 |
C22H15F6N3O6S |
|---|---|
分子量 |
563.4 g/mol |
IUPAC 名称 |
3-[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl-N-[4-(trifluoromethoxy)phenyl]propanamide |
InChI |
InChI=1S/C22H15F6N3O6S/c23-21(24,25)18-10-15(12-1-6-16-17(9-12)36-11-35-16)30-20(31-18)38(33,34)8-7-19(32)29-13-2-4-14(5-3-13)37-22(26,27)28/h1-6,9-10H,7-8,11H2,(H,29,32) |
InChI 键 |
VQNVEJZJMHUZLA-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NC(=N3)S(=O)(=O)CCC(=O)NC4=CC=C(C=C4)OC(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,5-dimethoxy-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide](/img/structure/B14999589.png)
![7-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B14999593.png)
![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B14999603.png)
![2-Methoxyethyl 2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B14999619.png)

![2-(2-chlorophenoxy)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B14999629.png)
![ethyl 5,5-dimethyl-2-[(methylcarbamoyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B14999634.png)
![4-[2-[5-(2-Hydroxyphenyl)-1,2,4-oxadiazol-3-yl]prop-1-en-1-yl]-2-methoxyphenol](/img/structure/B14999635.png)
![methyl 2-[(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B14999642.png)
![2-[(5-Bromo-1,3-thiazol-2-yl)amino]-2-oxoethyl 2-(6-methoxynaphthalen-2-yl)propanoate](/img/structure/B14999645.png)
![4,4-dimethyl-13-[(2-methylphenyl)methylsulfanyl]-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B14999673.png)

![ethyl 7-butyl-6-(4-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14999679.png)

